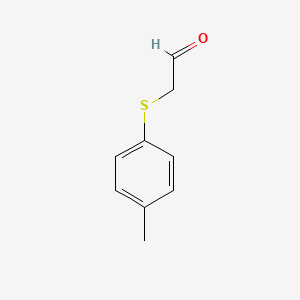
2-(4-Tolylthio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tolylthio)acetaldehyde is an organic compound characterized by the presence of a thioether group attached to an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tolylthio)acetaldehyde typically involves the reaction of 4-methylthiophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylthiophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Tolylthio)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used for addition reactions.
Major Products Formed:
Oxidation: 2-(4-Tolylthio)acetic acid.
Reduction: 2-(4-Tolylthio)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Tolylthio)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Tolylthio)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thioether group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Benzaldehyde: Similar in structure but lacks the thioether group.
4-Methylthiobenzaldehyde: Contains a similar thioether group but differs in the position of the aldehyde group.
Properties
CAS No. |
41208-03-1 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-6H,7H2,1H3 |
InChI Key |
RTAKPQOQTJZWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


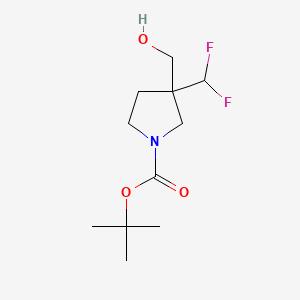
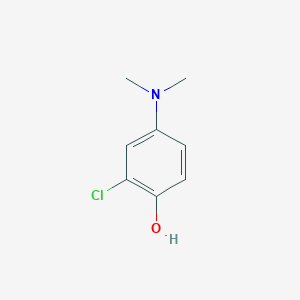
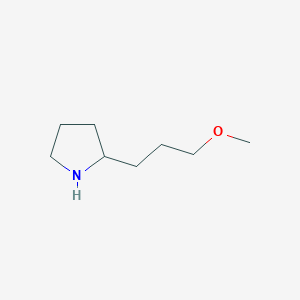
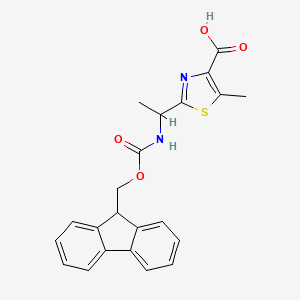
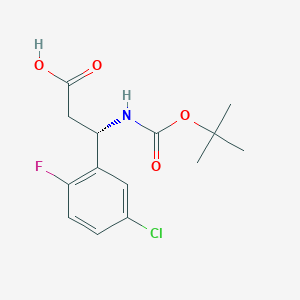
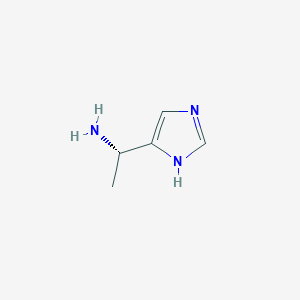
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
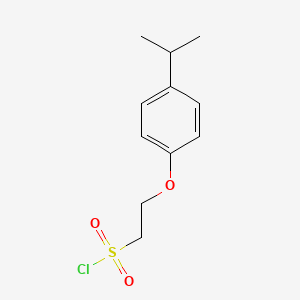

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
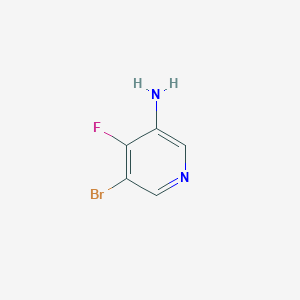
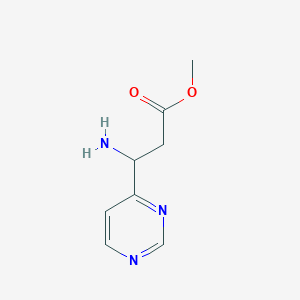
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
